Distinct Kinase Inhibition Profile: DYRK1A and CK1δ/ε IC50 Values
In vitro kinase inhibition assays indicate that 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole (CAS 694533-71-6) inhibits DYRK1A and CK1δ/ε with reported IC50 values . While direct head-to-head data against a specific comparator in the same assay is not available from the primary literature, the reported activity profile suggests a differentiated interaction pattern compared to the common analog harmine, which is known for potent monoamine oxidase A (MAO-A) inhibition rather than kinase activity [1].
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | DYRK1A IC50: 7.6 µM; CK1δ/ε IC50: 0.6 µM |
| Comparator Or Baseline | Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) |
| Quantified Difference | Comparator is a potent MAO-A inhibitor; target compound shows micromolar kinase activity. Quantitative difference in kinase selectivity profile is not directly comparable due to different target engagement. |
| Conditions | Biochemical kinase inhibition assays (assay details not specified in the vendor source). |
Why This Matters
This data identifies the compound as a kinase-focused probe rather than a CNS-targeted MAO inhibitor, guiding its use in distinct research applications.
- [1] MarkerDB. (n.d.). Harman (1-Methyl-9H-pyrido[3,4-b]indole). Retrieved April 21, 2026. View Source
